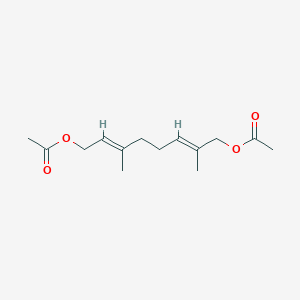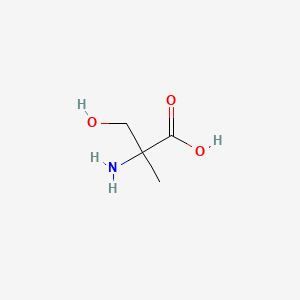
Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- is an organic compound with the molecular formula C14H22O4 It is characterized by the presence of two acetoxy groups and two methyl groups attached to a diene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- typically involves the acetylation of 2,6-dimethyl-2,6-octadiene-1,8-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 2,6-dimethyl-2,6-octadiene-1,8-diol.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and form the corresponding diol. This diol can further participate in various biochemical pathways, influencing cellular processes and metabolic activities.
類似化合物との比較
Similar Compounds
2,6-Dimethyl-2,6-octadiene-1,8-diol: The parent diol compound without acetoxy groups.
2,6-Dimethyl-2,6-octadiene: A simpler diene structure without hydroxyl or acetoxy groups.
2,6-Dimethyl-2,6-octadienyl acetate: A monoacetate derivative.
Uniqueness
Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- is unique due to the presence of two acetoxy groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
特性
IUPAC Name |
[(2E,6E)-8-acetyloxy-3,7-dimethylocta-2,6-dienyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-11(8-9-17-13(3)15)6-5-7-12(2)10-18-14(4)16/h7-8H,5-6,9-10H2,1-4H3/b11-8+,12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAHPEXZNWUNLF-NFLJZBCPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C)CCC=C(C)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC(=O)C)/CC/C=C(\C)/COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B7767167.png)
![1H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B7767168.png)












